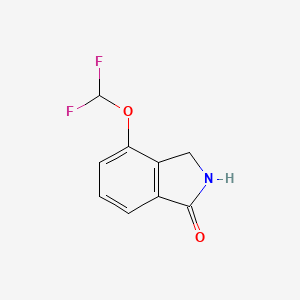
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction yields 2-(pyrrolidin-1-yl)pyrimidines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the trimethylpentan-2-amine moiety.
2,4,6-Trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C17H30N4 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C17H30N4/c1-16(2,3)13-17(4,5)20-12-14-10-18-15(19-11-14)21-8-6-7-9-21/h10-11,20H,6-9,12-13H2,1-5H3 |
Clave InChI |
WIBXGTMEZANHBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NCC1=CN=C(N=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



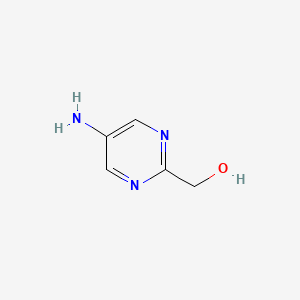
![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)
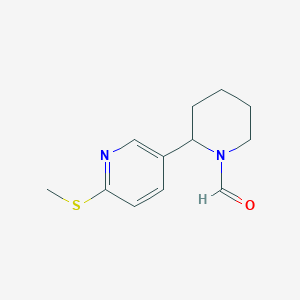
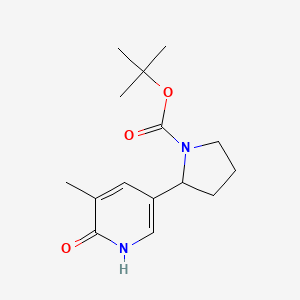
![5-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809544.png)
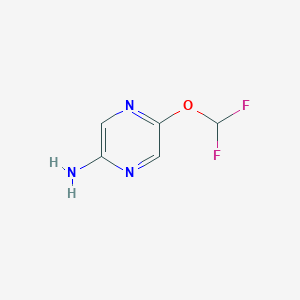
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11809551.png)
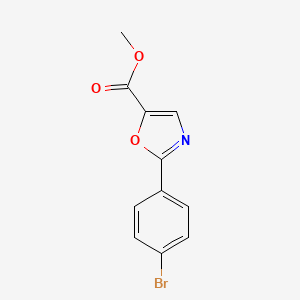


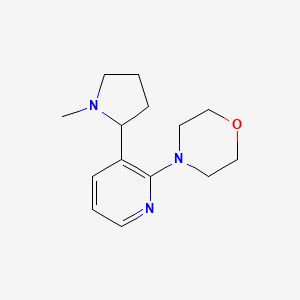
![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
